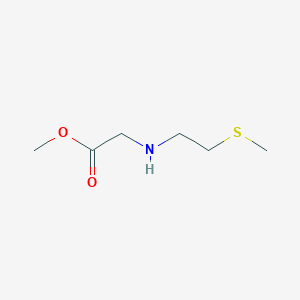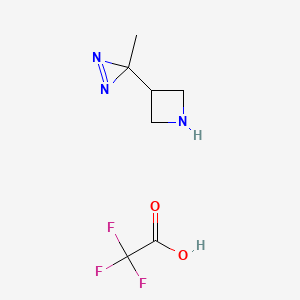![molecular formula C7H11NO3 B13507634 1-[Acetyl(methyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B13507634.png)
1-[Acetyl(methyl)amino]cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[Acetyl(methyl)amino]cyclopropane-1-carboxylic acid is a synthetic compound characterized by a cyclopropane ring fused to a carboxylic acid group and an acetylated methylamino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Acetyl(methyl)amino]cyclopropane-1-carboxylic acid typically involves the alkylation of malonic ester with 1,2-dibromoethane, followed by the transformation of the ester fragment into the amino group using the Hoffman rearrangement . This method, established in the early 20th century, remains a foundational approach for synthesizing cyclopropane derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar alkylation and rearrangement techniques, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
化学反応の分析
Types of Reactions: 1-[Acetyl(methyl)amino]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.
Substitution: The cyclopropane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1-[Acetyl(methyl)amino]cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex cyclopropane derivatives and studying reaction mechanisms.
Biology: The compound is used to investigate the role of cyclopropane-containing molecules in biological systems.
Medicine: Research explores its potential as a pharmacological agent, particularly in modulating enzyme activity and receptor interactions.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 1-[Acetyl(methyl)amino]cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor to ethylene in plants, influencing growth and development . In mammals, it may interact with NMDA receptors, modulating neuronal activity and potentially offering neuroprotective effects .
類似化合物との比較
1-Aminocyclopropane-1-carboxylic acid: A precursor to ethylene in plants, involved in various physiological processes.
1-Malonyl-ACC: A derivative of 1-aminocyclopropane-1-carboxylic acid, involved in ethylene biosynthesis.
γ-Glutamyl-ACC: Another derivative, playing a role in plant signaling pathways.
Uniqueness: 1-[Acetyl(methyl)amino]cyclopropane-1-carboxylic acid is unique due to its acetylated methylamino group, which imparts distinct chemical properties and potential biological activities compared to its analogs.
Conclusion
This compound is a compound of significant interest in various scientific fields
特性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC名 |
1-[acetyl(methyl)amino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8(2)7(3-4-7)6(10)11/h3-4H2,1-2H3,(H,10,11) |
InChIキー |
QQFBGUJHOWKYSA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C)C1(CC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B13507559.png)
![rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid](/img/structure/B13507561.png)
![Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride](/img/structure/B13507566.png)
![2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B13507569.png)

![6-Amino-3-chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13507578.png)
![[(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B13507579.png)

![6-(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-5-yl)-3-{1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-4-yl}pyridine-2-carbonitrile](/img/structure/B13507598.png)




